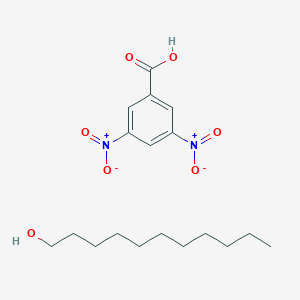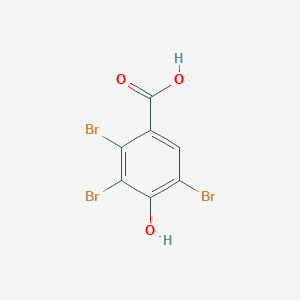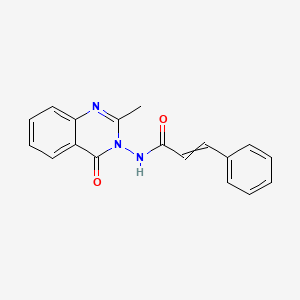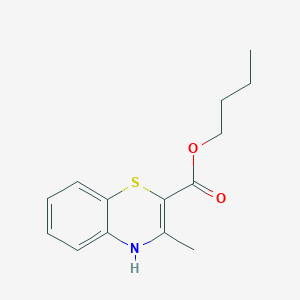
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a chemical compound belonging to the class of 1,4-benzothiazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a benzothiazine ring system with a butyl ester group at the 2-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzothiazines typically involves the cyclocondensation of substituted 2-aminobenzenethiols with β-ketoesters. For Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, the reaction can be carried out using 2-aminobenzenethiol and butyl acetoacetate in the presence of a catalyst such as ceric ammonium nitrate (CAN) at room temperature . The reaction proceeds via the formation of an enaminoketone intermediate, which undergoes cyclization to form the benzothiazine ring .
Industrial Production Methods
Industrial production of 1,4-benzothiazines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives are studied for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
4H-1,2,4-benzothiadiazine-1,1-dioxide: A related compound with a different heterocyclic system.
Uniqueness
Butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The butyl ester group may enhance the compound’s lipophilicity, affecting its pharmacokinetic properties and making it more suitable for certain applications compared to its ethyl ester counterpart .
Properties
CAS No. |
90252-67-8 |
|---|---|
Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
butyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C14H17NO2S/c1-3-4-9-17-14(16)13-10(2)15-11-7-5-6-8-12(11)18-13/h5-8,15H,3-4,9H2,1-2H3 |
InChI Key |
ZVWBEUOPCJQBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=CC=CC=C2S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
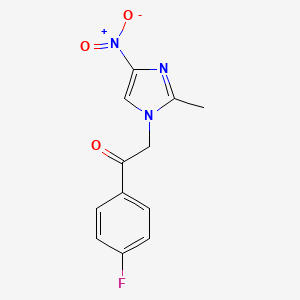
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
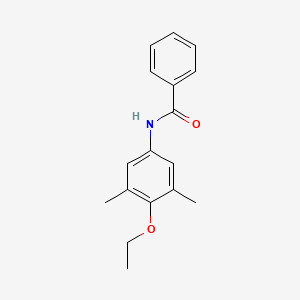


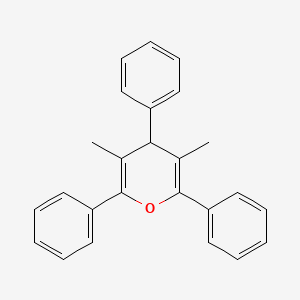
![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
